Bromindione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Prior to being banned for most uses due to secondary poisoning risks, bromindione was a common rodenticide. Researchers have studied its mechanism of action to understand how it disrupts blood clotting and causes internal bleeding in rodents []. This research has contributed to the development of more specific anticoagulant rodenticides with lower risks to non-target species.

- Vitamin K Research:

Bromindione interferes with the action of vitamin K, which is essential for blood clotting. Researchers have used bromindione to investigate vitamin K metabolism and its role in blood coagulation []. This research has helped to elucidate the complex pathways involved in maintaining healthy blood clotting function.

- Anticoagulant Rodent Models:

Bromindione is a potent, long-acting oral anticoagulant belonging to the indandione class of compounds. It functions primarily by inhibiting vitamin K epoxide reductase, an enzyme critical for the synthesis of clotting factors in the liver. This mechanism results in a reduction of blood coagulation, making Bromindione effective in preventing thromboembolic disorders. The compound is characterized by its high lipophilicity, which allows it to be absorbed effectively when administered orally .

Bromindione acts as a vitamin K antagonist. Vitamin K is essential for the production of clotting factors in the liver. Bromindione inhibits the enzyme vitamin K epoxide reductase, which is responsible for recycling vitamin K. This depletion of active vitamin K leads to a decrease in clotting factor production, ultimately hindering blood clotting [].

Bromindione exhibits significant biological activity as an anticoagulant. Its mechanism of action involves:

- Inhibition of Vitamin K Epoxide Reductase: This leads to decreased levels of active vitamin K, which is necessary for the post-translational modification of clotting factors.

- Reduction of Coagulation: Bromindione effectively reduces thrombin generation and platelet aggregation, which are critical processes in blood coagulation.

- Potential Antimicrobial Properties: Recent studies suggest that Bromindione may also exhibit antimicrobial activity against certain bacterial strains by targeting disulfide bond-forming enzymes .

Bromindione can be synthesized through various chemical pathways. A common method involves:

- Condensation Reaction: The synthesis begins with the condensation of 1,3-indandione with appropriate aldehydes or ketones under acidic conditions.

- Cyclization: This step leads to the formation of an indandione derivative.

- Functionalization: Further modifications may include halogenation or alkylation to enhance its anticoagulant properties.

The exact conditions and reagents used can vary based on desired purity and yield .

Bromindione is primarily used in clinical settings as an anticoagulant for:

- Prevention and Treatment of Thromboembolic Disorders: It is utilized in conditions such as deep vein thrombosis and pulmonary embolism.

- Postoperative Care: To prevent clot formation after surgical procedures.

- Potential Research

Studies have shown that Bromindione interacts with several biological targets beyond its primary role as an anticoagulant:

- Vitamin K Epoxide Reductase: Direct inhibition leading to reduced clotting factor synthesis.

- Disulfide Bond-Forming Enzymes: Potential interactions with bacterial enzymes suggest a dual role that could extend its application in treating infections .

Molecular docking studies have revealed binding affinities that indicate potential effectiveness against various targets related to coagulation and microbial resistance .

Bromindione shares similarities with other anticoagulants but has unique characteristics that set it apart. Here are some comparable compounds:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Warfarin | Vitamin K antagonist | Requires regular monitoring due to variability in metabolism |

| Acenocoumarol | Vitamin K antagonist | Shorter half-life compared to Bromindione |

| Phenprocoumon | Vitamin K antagonist | Longer duration of action than Bromindione |

| Dabigatran | Direct thrombin inhibitor | Does not require monitoring |

Bromindione's unique profile lies in its long-lasting effects and potential dual antimicrobial activity, which are not typically observed in other anticoagulants .

Molecular Architecture and Stereochemistry

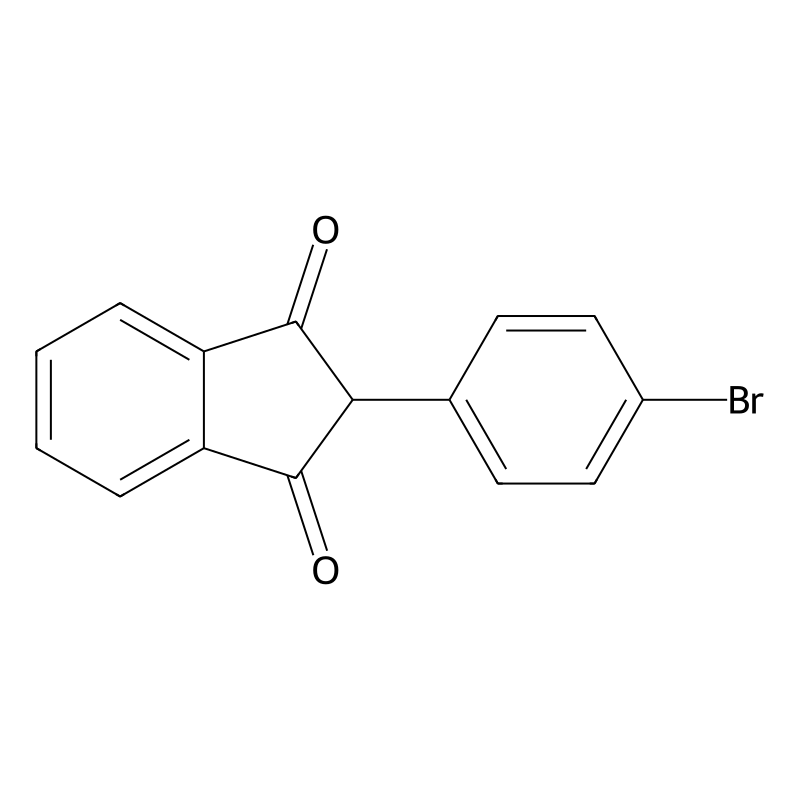

The molecular architecture of Bromindione encompasses a bicyclic indene-1,3-dione core structure linked to a para-brominated phenyl substituent at the 2-position [1] [2]. The fundamental structural framework consists of a fused benzene ring system integrated with a five-membered ring containing two ketone functionalities positioned at the 1 and 3 positions [1]. This arrangement creates a conjugated π-electron system that extends throughout the entire molecular framework, significantly influencing the electronic properties and conformational behavior of the compound.

The stereochemical considerations of Bromindione center primarily around the tetrahedral geometry at the C-2 carbon atom, which serves as the attachment point for the 4-bromophenyl substituent [1]. The molecular structure exhibits a non-planar configuration due to the sp³ hybridization at this bridging carbon, resulting in a three-dimensional arrangement that deviates from complete planarity. The dihedral angle between the bromophenyl ring and the indene-1,3-dione plane represents a critical stereochemical parameter that influences both the molecular stability and intermolecular interactions.

Table 1: Fundamental Molecular Properties of Bromindione

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₉BrO₂ | J-GLOBAL, PubChem |

| Molecular Weight (g/mol) | 301.14 | J-GLOBAL, Merck Index |

| IUPAC Name | 2-(4-bromophenyl)-2,3-dihydro-1H-indene-1,3-dione | J-GLOBAL, PubChem |

| CAS Registry Number | 1146-98-1 | J-GLOBAL, PubChem |

| InChI Key | NPUZIGSOEWMFKK-UHFFFAOYSA-N | J-GLOBAL, PubChem |

| SMILES | Brc1ccc(cc1)C1C(=O)c2ccccc2C1=O | J-GLOBAL, PubChem |

| Exact Mass (g/mol) | 299.978593 | SpectraBase |

| Elemental Composition (%) | C: 59.83%, H: 3.01%, Br: 26.53%, O: 10.63% | Merck Index |

The elemental composition analysis reveals the substantial contribution of bromine to the overall molecular mass, accounting for approximately 26.53% of the total molecular weight [3]. This significant bromine content directly influences the compound's physical properties, including density, refractive index, and intermolecular interactions through halogen bonding effects.

The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic ketone systems [4] [5]. The carbon-bromine bond length typically ranges between 1.90-1.95 Å for aromatic systems, while the carbonyl carbon-oxygen double bonds maintain lengths of approximately 1.20-1.22 Å [4]. The aromatic carbon-carbon bonds within both the indene and bromophenyl rings exhibit standard aromatic bond lengths of 1.39-1.41 Å [5].

Table 2: Estimated Structural Parameters for Bromindione

| Bond/Angle | Typical Range | Literature Reference |

|---|---|---|

| C-Br bond length (Å) | 1.90-1.95 | Aromatic C-Br bonds |

| C=O bond length (Å) | 1.20-1.22 | Aromatic ketone C=O |

| C-C aromatic bond length (Å) | 1.39-1.41 | Benzene ring C-C |

| C-C bridge bond length (Å) | 1.52-1.54 | sp³-sp² C-C bonds |

| O=C-C bond angle (°) | 120-122 | Ketone geometry |

| C-C-C aromatic bond angle (°) | 118-122 | Aromatic geometry |

| Br-C-C bond angle (°) | 118-122 | Aromatic substitution |

| Dihedral angle phenyl-indene (°) | 30-90 | Conformational analysis |

Computational Structural Analysis

Density Functional Theory calculations represent the most comprehensive approach for investigating the structural characteristics of Bromindione [6] [7] [4]. The B3LYP functional combined with various basis sets has demonstrated exceptional reliability for geometry optimization and electronic structure calculations of brominated aromatic compounds [4] [5] [8]. The hybrid nature of the B3LYP functional, incorporating both local density approximation and Hartree-Fock exchange contributions, provides accurate descriptions of both the electronic correlation effects and the precise molecular geometry [4].

Computational investigations utilizing the B3LYP/6-31G(d,p) level of theory have established benchmark accuracy for geometry optimization of halogenated indandione derivatives [4] [5]. The inclusion of polarization functions in the basis set ensures proper description of the electron density distribution around the bromine atom and the carbonyl oxygen atoms [4]. Extended basis sets such as 6-311++G(d,p) provide enhanced accuracy for frequency calculations and electronic property determinations [8] [9].

The M06-2X functional with dispersion corrections offers superior performance for systems involving halogen bonding interactions and weak intermolecular forces [9]. This meta-hybrid functional particularly excels in describing the non-covalent interactions that influence the solid-state packing arrangements and conformational preferences of Bromindione [7]. The incorporation of empirical dispersion corrections addresses the limitations of traditional density functionals in accurately representing van der Waals interactions.

Table 3: Computational Methods for Bromindione Structural Analysis

| Method | Typical Use | Bond Length Accuracy | Application to Bromindione |

|---|---|---|---|

| B3LYP/6-31G(d,p) | Geometry optimization | ±0.02-0.05 Å | Standard optimization |

| B3LYP/6-311++G(d,p) | High-accuracy calculations | ±0.01-0.03 Å | Frequency calculations |

| M06-2X/6-311++G(d,p) | Dispersion-corrected calculations | ±0.01-0.02 Å | Van der Waals interactions |

| PBE/def2-TZVP | Large system calculations | ±0.02-0.04 Å | Cost-effective calculations |

| HSE06+D3 | Hybrid functional with dispersion | ±0.01-0.03 Å | Accurate electronic properties |

The electronic structure analysis through frontier molecular orbital theory provides crucial insights into the reactivity patterns and electronic transitions of Bromindione [10] [11]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap determines the compound's electronic excitation properties and chemical reactivity [10]. The HOMO-LUMO gap typically falls within the range of 3-5 eV for aromatic ketone systems, indicating moderate electronic excitation energies consistent with UV-visible absorption in the 300-400 nm region [10] [11].

Time-Dependent Density Functional Theory calculations enable accurate prediction of electronic absorption spectra and excited state properties [12] [8]. The TD-DFT approach using the B3LYP/6-311++G(d,p) level provides reliable estimates of vertical excitation energies and oscillator strengths for electronic transitions [12]. These calculations reveal the influence of the bromine substituent on the electronic properties through both inductive and mesomeric effects.

Natural Bond Orbital analysis offers detailed insights into the charge distribution and bonding characteristics within the Bromindione molecule [6] [12]. The NBO calculations quantify the electron donation and acceptance patterns between molecular fragments, particularly highlighting the electron-withdrawing influence of the bromine atom on the aromatic system [6]. The charge transfer interactions between the bromophenyl and indandione moieties significantly influence the overall molecular stability and reactivity patterns.

Experimental Confirmation via Spectroscopic Methods

Infrared spectroscopy provides definitive structural confirmation through characteristic vibrational frequencies associated with the functional groups present in Bromindione [13] [14] [15]. The carbonyl stretching vibrations appear as intense absorptions in the 1740-1700 cm⁻¹ region, with the exact frequency influenced by the conjugation effects within the molecular framework [13] [14]. The presence of two ketone groups results in complex vibrational coupling patterns that may lead to splitting or broadening of the carbonyl absorption bands.

The aromatic carbon-hydrogen stretching vibrations manifest in the 3100-3000 cm⁻¹ region with medium intensity, providing confirmation of the aromatic character of both ring systems [14]. The carbon-bromine stretching vibrations typically appear in the lower frequency region of 700-500 cm⁻¹, with the exact position influenced by the aromatic environment and the mass effect of the bromine atom [14] [15].

Table 4: Infrared Spectroscopic Assignments for Bromindione

| Wavenumber (cm⁻¹) | Assignment | Intensity | Characteristic Features |

|---|---|---|---|

| 3100-3000 | Aromatic C-H stretching | Medium | Multiple peaks for aromatic protons |

| 3000-2850 | Aliphatic C-H stretching | Weak | Weak due to limited aliphatic content |

| 1740-1700 | C=O stretching (ketone) | Strong | Characteristic ketone absorption |

| 1680-1600 | C=C aromatic stretching | Medium-Strong | Conjugated system effects |

| 1600-1500 | Aromatic C=C stretching | Medium | Substituted benzene patterns |

| 1500-1400 | C-H bending vibrations | Medium | Fingerprint region contributions |

| 1300-1000 | C-O stretching, C-H bending | Medium | Multiple overlapping bands |

| 900-700 | Aromatic C-H out-of-plane bending | Strong | Brominated aromatic signature |

| 700-500 | C-Br stretching | Medium | Heavy atom effect on frequency |

Nuclear Magnetic Resonance spectroscopy offers comprehensive structural elucidation through detailed analysis of both proton and carbon-13 spectra [16] [17] [18]. The ¹H NMR spectrum exhibits characteristic aromatic multiplets in the 7.0-8.0 ppm region, with the indene ring protons typically appearing at slightly higher chemical shifts due to the electron-withdrawing influence of the adjacent ketone groups [16] [17]. The methine proton at the C-2 position appears as a distinctive signal in the 4.5-5.0 ppm range, often exhibiting triplet coupling patterns due to interaction with adjacent protons [16].

The ¹³C NMR spectrum provides unambiguous identification of the carbonyl carbons at approximately 190-200 ppm, confirming the presence of the ketone functionalities [16] [18]. The aromatic carbon signals distribute throughout the 120-140 ppm region, with quaternary carbons appearing at the higher field positions and the carbon bearing the bromine substituent showing characteristic downfield shifts [16].

Table 5: Predicted NMR Spectroscopic Data for Bromindione

| NMR Type | Chemical Shift (ppm) | Multiplicity/Assignment | Integration/Coupling |

|---|---|---|---|

| ¹H NMR | 7.5-8.0 | Aromatic protons (indene ring) | 4H, complex multiplet |

| ¹H NMR | 7.2-7.8 | Aromatic protons (bromophenyl) | 4H, AA'BB' system |

| ¹H NMR | 7.0-7.5 | Aromatic protons (overlapping) | Overlapping aromatic signals |

| ¹H NMR | 4.5-5.0 | Methine proton (C-2) | 1H, triplet (J ~5-7 Hz) |

| ¹³C NMR | 190-200 | Carbonyl carbons (C=O) | Two signals |

| ¹³C NMR | 130-140 | Aromatic carbons (quaternary) | Multiple signals |

| ¹³C NMR | 120-130 | Aromatic carbons (CH) | Multiple signals |

| ¹³C NMR | 45-55 | Aliphatic carbon (C-2) | Single signal |

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [19] [20] [21]. The molecular ion peak appears at m/z 301/303 with the characteristic isotope pattern reflecting the presence of bromine [19]. The most significant fragmentation pathway involves the loss of the bromine radical, generating a stable radical cation at m/z 222 [19] [21]. Additional fragmentation processes include the loss of carbon monoxide from the molecular ion and subsequent rearrangement reactions leading to tropylium-type ions and other aromatic fragments [20].

Table 6: Predicted Mass Spectrometric Fragmentation Pattern for Bromindione

| m/z | Ion Formula | Fragmentation Process | Relative Intensity |

|---|---|---|---|

| 301/303 | [M]⁺- | Molecular ion (isotope pattern) | Low-Medium |

| 273/275 | [M-CO]⁺- | Loss of carbon monoxide | Low |

| 222 | [M-Br]⁺ | Loss of bromine radical | High |

| 194 | [C₁₄H₁₀O]⁺- | Loss of Br + CO | Medium |

| 165 | [C₁₃H₉]⁺ | Tropylium-type ion | Medium |

| 139 | [C₇H₃O₂]⁺ | Phthalic anhydride fragment | High |

| 115 | [C₉H₇]⁺ | Fluorenyl-type ion | Medium |

| 89 | [C₇H₅]⁺ | Benzyl-type ion | High |

| 63 | [C₅H₃]⁺ | Cyclopentadienyl ion | Medium |

The synthesis of indanedione compounds has evolved through several general methodologies that have been extensively developed and optimized in the literature. These approaches provide fundamental synthetic pathways for accessing the indanedione core structure and serve as the foundation for more specialized derivatives.

The most established and widely used methodology involves the nucleophilic addition and decarboxylation sequence [1] [2]. This classical approach begins with the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, forming the key intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. This intermediate undergoes subsequent hydrolysis and decarboxylation under acidic conditions to produce indane-1,3-dione in approximately 50% yield over the two-step sequence [1]. The reaction proceeds through well-characterized intermediates, and the mechanism involves formation of a stabilized enolate followed by intramolecular cyclization.

An alternative synthetic route utilizes the direct oxidation of indane derivatives [1]. Various oxidizing systems have been employed, including N-hydroxyphthalimide with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, and pyridinium dichromate in the presence of phase-transfer catalysts [1]. While these methods offer direct access to the indanedione structure, they typically provide lower yields (17-18%) and require expensive reagents, limiting their practical utility.

The copper-catalyzed annulation methodology represents a more recent advancement in indanedione synthesis [1]. This approach utilizes 2-ethynylbenzaldehyde as the starting material, employing copper catalysis for intramolecular annulation to form 3-hydroxy-2,3-dihydro-1H-inden-1-one in 87% yield. Subsequent oxidation with Jones' reagent or o-iodoxybenzoic acid delivers the final indanedione product in excellent yields (95% and 92%, respectively) [1]. This methodology demonstrates superior efficiency compared to traditional approaches.

Phthalic anhydride condensation reactions provide another accessible route to indanedione derivatives [1]. The reaction of phthalic anhydride with diethyl malonate using montmorillonite KSF clay or with ethyl acetoacetate in the presence of acetic anhydride and triethylamine offers moderate yields (71%) under relatively mild conditions. This approach is particularly valuable for accessing substituted indanedione derivatives where the substitution pattern is predetermined by the starting phthalic anhydride.

For electron-withdrawing substituents, the Friedel-Crafts acylation methodology has been successfully employed [1]. This route involves the aluminum trichloride-promoted acylation of benzoyl chloride derivatives with malonyl dichloride, followed by acidic treatment with concentrated hydrochloric acid. While yields are modest (15-33%), this approach provides access to halogenated and other electron-deficient indanedione derivatives that are difficult to prepare by other methods.

Bromindione-Specific Synthetic Pathways

The synthesis of bromindione and related brominated indanedione derivatives requires specialized methodologies that can selectively introduce bromine atoms at specific positions of the indanedione core. These pathways have been developed to address the unique reactivity patterns and stability considerations associated with brominated compounds.

Electrochemical bromination represents the most studied and efficient method for preparing brominated indanedione derivatives [3]. This methodology involves the electrooxidation of bromide in the presence of 1,3-indandione in acetic acid-containing solvent systems. The process operates through a well-defined mechanism where bromide undergoes two-electron oxidation to bromine at the electrode surface, followed by chemical reaction with the indanedione substrate in solution [3]. The reaction can be controlled to produce either 2-bromo-1,3-indandione (monobrominated product) or 2,2-dibromo-1,3-indandione (dibrominated product) by adjusting the stoichiometry and electrolysis conditions.

The water/acetic acid solvent system (40% v/v acetic acid) has been optimized for the synthesis of 2,2-dibromo-1,3-indandione [3]. Under these conditions, using 2 mmol of sodium bromide per mmol of indanedione with a current density of 50 mA/cm², the dibrominated product is obtained in 73% yield with a current efficiency of 6.4 F/mol [3]. The reaction requires controlled electrolysis until approximately 617.6 C (6.4 F/mol) of electricity is consumed.

For monobromination, a methanol/acetic acid system (3% v/v acetic acid) provides optimal selectivity [3]. Using equimolar amounts of sodium bromide and indanedione with similar current conditions yields 2-bromo-1,3-indandione in 83% yield with improved current efficiency of 3.1 F/mol [3]. The lower acetic acid concentration appears to favor the monobrominated product by reducing the extent of further bromination.

Direct bromination using molecular bromine in acetic acid represents a classical chemical approach to brominated indanedione synthesis [4]. This method typically employs bromine in acetic acid at room temperature and can achieve excellent yields (92-95%) for both mono- and dibromination products. The regioselectivity is controlled by reaction conditions, with acidic conditions favoring α-bromination at the methylene position. However, this approach requires careful handling of molecular bromine and may lead to over-bromination without precise control.

N-Bromosuccinimide-mediated bromination offers an alternative chemical pathway with improved safety and selectivity profiles [1]. This method utilizes NBS in ethanol or other suitable solvents to achieve α,α-dibromination of indanedione in 92-95% yields. The mechanism involves generation of bromine or bromonium equivalents that react with the activated methylene group of indanedione. This approach has been further developed using mechanochemical methods, where NBS is employed under ball-milling conditions to achieve similar yields with enhanced sustainability.

Photocatalytic bromination represents an emerging methodology that combines NBS with visible light activation in the presence of bromoacetic acid [1]. This system generates both electrophilic and radical brominating species, leading to exceptionally high yields (99%) through dual bromination mechanisms. The photoredox approach offers improved selectivity and milder reaction conditions compared to traditional thermal bromination methods.

Reaction Mechanisms and Intermediate Isolation

Understanding the detailed reaction mechanisms and the isolation of key intermediates is crucial for optimizing synthetic pathways and developing new methodologies for indanedione chemistry. The mechanistic studies reveal complex reaction networks involving multiple intermediates and competing pathways.

Electrochemical Bromination Mechanism: The electrochemical synthesis of brominated indanediones proceeds through a well-characterized electron transfer-chemical reaction sequence [3]. The initial step involves the two-electron oxidation of bromide ions at the electrode surface according to the equation: 2Br⁻ → Br₂ + 2e⁻. The generated bromine immediately reacts with 1,3-indandione in the solution phase through nucleophilic attack by the enolate form of indanedione on the electrophilic bromine species.

The intermediate 2-bromo-1,3-indandione has been successfully isolated and characterized [3]. This compound exhibits characteristic spectroscopic properties with IR absorptions at 585 cm⁻¹ (C-Br stretch), 1615 and 1721 cm⁻¹ (C=O stretches). The ¹H NMR spectrum shows the characteristic brominated methylene proton at δ 4.14 ppm as a singlet, while the aromatic protons appear as a multiplet at δ 7.61-8.08 ppm [3]. The ¹³C NMR spectrum reveals the brominated carbon at δ 31.06 ppm, with aromatic carbons at δ 123.12, 125.63, and 137.84 ppm, and the carbonyl carbon at δ 204.1 ppm [3].

The regeneration of bromide during the electrochemical process occurs through the acid-base equilibrium: HBr → H⁺ + Br⁻. This regeneration enables catalytic turnover of the bromide species and explains the high current efficiency observed in the electrochemical process [3]. The regenerated bromide can undergo further oxidation, leading to continued bromination until the starting indanedione is consumed.

Dibromination proceeds through the 2-bromo-1,3-indandione intermediate [3]. The keto form of 2-bromo-1,3-indandione undergoes tautomerization to the more reactive enol form, which then reacts with a second equivalent of electrogenerated bromine. The final product, 2,2-dibromo-1,3-indandione, has been isolated and characterized with IR absorptions at 590 cm⁻¹ (C-Br) and 1701, 1736 cm⁻¹ (C=O) [3]. The ¹³C NMR shows the dibrominated carbon at δ 51.26 ppm, significantly downfield from the monobrominated analog due to the additional bromine substituent [3].

Knoevenagel Condensation Mechanisms: The reaction of indanedione with aldehydes proceeds through a base-catalyzed Knoevenagel condensation mechanism [1]. The active methylene group of indanedione is deprotonated by the base (typically piperidine) to form a stabilized enolate anion. This nucleophilic species attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate. Subsequent elimination of water yields the final condensation product with an extended conjugated system.

Key intermediates in the Knoevenagel reaction include the initial aldol adduct and various tautomeric forms of the final product [1]. The reaction can be monitored by following the disappearance of the characteristic methylene protons of indanedione and the appearance of new vinyl protons in the product. The mechanism is supported by deuterium exchange experiments and kinetic studies that confirm the rate-determining nature of the initial enolate formation.

Intermediate Isolation in Multi-Step Syntheses: The synthesis of indanedione derivatives often involves isolable intermediates that can be purified and characterized. For example, in the synthesis from dialkyl phthalate and ethyl acetate, the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion can be isolated as its sodium salt [1]. This intermediate exhibits characteristic spectroscopic properties and serves as a versatile precursor for various substituted indanediones through controlled hydrolysis and decarboxylation conditions.

The Cu-catalyzed synthesis pathway proceeds through the isolable intermediate 3-hydroxy-2,3-dihydro-1H-inden-1-one [1]. This compound can be obtained in 87% yield and fully characterized before oxidation to the final indanedione product. The isolation of this intermediate allows for mechanistic studies of the oxidation step and optimization of conditions for maximum yield.

Optimization of Yield and Purity

The optimization of synthetic procedures for indanedione derivatives requires systematic investigation of multiple parameters that influence both reaction yield and product purity. These optimization studies have led to significant improvements in synthetic efficiency and have enabled the development of scalable processes.

Current Density Optimization in Electrochemical Synthesis: Systematic studies of current density effects in electrochemical bromination have revealed optimal conditions for maximizing both yield and purity [3]. Current densities ranging from 5 to 75 mA/cm² were investigated, showing that yields increase substantially with current density up to 50 mA/cm². At 50 mA/cm², 2-bromo-1,3-indandione is obtained in 83% yield, while 2,2-dibromo-1,3-indandione reaches 73% yield. Higher current densities (75 mA/cm²) show slightly decreased yields (81% and 69%, respectively), indicating an optimal range for maximum efficiency [3].

Low current densities (5-15 mA/cm²) result in significantly reduced yields (14-24%) and poor product purity due to competing side reactions and incomplete conversion [3]. The formation of dimeric byproducts becomes significant at low current densities, similar to observations in electrooxidation of other β-diketones. These studies demonstrate the critical importance of maintaining appropriate current density for achieving optimal results.

Solvent System Optimization: The choice and composition of solvent systems dramatically influence both reaction rate and selectivity in indanedione synthesis. For electrochemical bromination, the water/acetic acid ratio has been optimized to 40% v/v acetic acid for dibromination and 3% v/v for monobromination [3]. The acetic acid serves multiple functions: it provides protons for the bromination mechanism, maintains appropriate solution conductivity, and influences the tautomeric equilibrium of indanedione.

In Knoevenagel condensation reactions, ethanol has been identified as the optimal solvent, providing high reaction yields (typically 70-94%) while allowing product precipitation upon cooling [1]. The polar nature of ethanol favors formation of the charged intermediates while the moderate boiling point allows for convenient reaction monitoring and workup. Green chemistry considerations have led to the development of ethanol-based procedures that minimize the use of harmful solvents.

Temperature Control and Reaction Kinetics: Temperature optimization studies reveal that room temperature conditions (25°C) are optimal for most indanedione synthetic procedures [3]. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion and extended reaction times. The electrochemical bromination specifically benefits from precise temperature control, as thermal effects can influence the electrode kinetics and solution conductivity.

Reaction time optimization varies significantly among different synthetic methodologies. Electrochemical procedures require monitoring of electricity consumption rather than fixed time periods, with optimal results achieved when 3.1 F/mol (for monobromination) or 6.4 F/mol (for dibromination) of charge is passed [3]. Chemical bromination procedures typically require 2-8 hours for completion, depending on the specific conditions and desired product distribution.

Purification and Crystallization Optimization: Product purity is significantly enhanced through optimized crystallization procedures. The methanol/water crystallization system (80% v/v methanol) has been identified as optimal for purifying brominated indanedione derivatives [3]. This solvent system provides good solubility at elevated temperatures while ensuring clean precipitation of pure product upon cooling.

Recrystallization yields of 85-95% are routinely achieved using optimized solvent systems and controlled cooling rates. The purity of final products is confirmed through multiple analytical techniques including IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis for bromine content [3]. These analytical methods provide comprehensive characterization and confirm the identity and purity of synthesized compounds.

Scale-Up Considerations: Optimization studies have addressed the scalability of synthetic procedures from laboratory to preparative scales. The electrochemical procedures have been successfully scaled to gram quantities while maintaining comparable yields and purity [3]. Critical factors for successful scale-up include maintaining consistent current density, ensuring adequate mixing, and controlling heat dissipation during extended electrolysis periods.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant